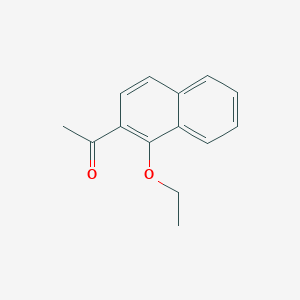

1-(1-Ethoxynaphthalen-2-yl)ethanone

Description

Overview of Acylnaphthalene Derivatives in Organic Chemistry Research

Acylnaphthalene derivatives, including ethanones, are pivotal intermediates and target molecules in organic synthesis. The naphthalene (B1677914) scaffold itself is a constituent of numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netijpsjournal.com The introduction of an acyl group, such as an acetyl moiety, provides a reactive handle for a variety of chemical transformations. This allows for the construction of more complex molecular architectures. ekb.eg

Research into acylnaphthalenes is extensive and covers several key areas:

Synthesis and Reactions: A primary focus of research is the development of efficient synthetic routes to substituted naphthalenes. researchgate.net The Fries rearrangement and photo-Fries rearrangement of naphthyl acetates are classic and well-studied methods for producing hydroxy-substituted acetylnaphthalenes. acs.orgcapes.gov.bracs.orgwikipedia.org These reactions involve the migration of an acyl group to the naphthalene ring, with reaction conditions often dictating the regioselectivity (ortho vs. para substitution). wikipedia.org Furthermore, acetylnaphthalenes serve as precursors for synthesizing chalcones, pyrazolines, and other heterocyclic systems with potential biological applications. ekb.egresearchgate.net

Photophysical Properties: The extended π-conjugated system of the naphthalene core imparts interesting photophysical properties. Naphthalene derivatives are often fluorescent and are investigated as fluorescent probes for detecting ions and biomolecules. nih.gov The nature and position of substituents, including acyl groups, can modulate these properties, making them tunable for specific applications. nih.govmedcraveonline.com

Materials Science: The rigid and planar structure of the naphthalene system makes its derivatives, including those with acyl groups, candidates for the development of organic electronic materials. nih.gov

Contextualization of Ethoxynaphthalene Scaffolds in Chemical Science

The ethoxynaphthalene scaffold, where an ethoxy group (–OCH2CH3) is attached to the naphthalene ring, is a noteworthy structural motif in chemical science. The ethoxy group, being an electron-donating group, modifies the electronic properties of the naphthalene system, influencing its reactivity and physical characteristics.

2-Ethoxynaphthalene, also known as nerolin, is a well-known example. nih.govwikipedia.org It is a solid with a scent reminiscent of orange blossoms and is used as a fragrance ingredient in perfumes, soaps, and cosmetics. nih.govwikipedia.org Its synthesis is typically achieved through the Williamson ether synthesis, reacting sodium 2-naphtholate with an ethyl halide, or by reacting 2-naphthol (B1666908) with ethanol (B145695) in the presence of an acid catalyst. wikipedia.orgprepchem.com

In a broader sense, the incorporation of an ethoxy group onto a naphthalene scaffold is a common strategy in medicinal chemistry to enhance properties such as lipophilicity, which can affect a molecule's absorption and distribution in biological systems. The ether linkage is generally stable, making it a reliable functional group in the design of new molecules. ijpsjournal.com The study of scaffold embeddings in chemical space highlights how fundamental structures like naphthalene and its functionalized variants form the basis for exploring new chemical entities. researchgate.netconsensus.app

Research Gaps and Motivations for Investigating 1-(1-Ethoxynaphthalen-2-yl)ethanone

A review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While its constituent parts—the acylnaphthalene and ethoxynaphthalene scaffolds—are well-documented, dedicated studies on this particular isomer are conspicuously absent. There is extensive research on the corresponding hydroxylated precursor, 1-(1-hydroxynaphthalen-2-yl)ethanone (2-acetyl-1-naphthol), which is readily synthesized via the Fries rearrangement of 1-naphthyl acetate (B1210297). acs.orgmolport.com This hydroxyl derivative has been explored for its ability to form metal complexes and act as a fluorescent molecular switch for detecting metal ions like Cu(II). medcraveonline.comresearchgate.net

The absence of research on this compound presents several motivations for its investigation:

Synthetic Exploration: A primary research goal would be to establish an efficient synthesis for the compound. A logical route would be the ethylation of 1-(1-hydroxynaphthalen-2-yl)ethanone, likely via a Williamson ether synthesis. Optimizing the conditions for this reaction would be a valuable contribution.

Comparative Physicochemical Studies: Investigating the photophysical properties of this compound would be of high interest. Comparing its fluorescence quantum yield, absorption/emission spectra, and solvatochromic behavior to its well-studied hydroxy analog could provide fundamental insights into the effects of substituting a hydroxyl proton with an ethyl group. nih.govmedcraveonline.com This could alter intramolecular hydrogen bonding and, consequently, its sensing capabilities.

Potential as a Chemical Intermediate: Like other acylnaphthalenes, this compound could serve as a versatile intermediate for synthesizing more complex molecules. ekb.egresearchgate.net Its acetyl group can be a site for condensation reactions, and the ethoxy-substituted naphthalene core could be further functionalized.

Exploring Biological Activity: Given that many naphthalene derivatives possess biological activity, screening this compound for various properties (e.g., antimicrobial, antifungal) would be a logical step to explore its potential in medicinal chemistry. researchgate.netijpsjournal.com

The study of this compound would fill a void in the chemical literature and could uncover novel properties and applications, leveraging the established importance of both the acylnaphthalene and ethoxynaphthalene scaffolds.

Data Tables

Table 1: Physicochemical Properties of 2-Ethoxynaphthalene

| Property | Value |

|---|---|

| IUPAC Name | 2-Ethoxynaphthalene |

| Synonym(s) | Nerolin, β-Naphthyl ethyl ether |

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 172.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 37.5 °C |

| Boiling Point | 282 °C |

| Solubility | Nearly insoluble in water; soluble in organic solvents like ethanol and diethyl ether. wikipedia.org |

Data sourced from PubChem CID 7129 and Wikipedia. nih.govwikipedia.org

Table 2: Properties of Related Acylnaphthalene Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

|---|---|---|---|---|

| 1-(Naphthalen-2-yl)ethanone | C₁₂H₁₀O | 170.21 | 93-08-3 | A fundamental acylnaphthalene structure used in synthesis. chemsynthesis.combldpharm.com |

| 1-(1-Hydroxynaphthalen-2-yl)ethanone | C₁₂H₁₀O₂ | 186.21 | 711-79-5 | Precursor to the target compound; used as a ligand and fluorescent sensor. medcraveonline.commolport.com |

| 1-(3-Hydroxynaphthalen-2-yl)ethanone | C₁₂H₁₀O₂ | 186.21 | 17056-93-8 | Isomer of the hydroxy precursor. nih.gov |

| 1-(6-Methoxynaphthalen-2-yl)ethanone | C₁₃H₁₂O₂ | 200.08 | 3900-45-6 | Known as Acetylnerolin; related to the drug Naproxen. lgcstandards.com |

Data sourced from PubChem and other chemical suppliers. molport.comchemsynthesis.combldpharm.comnih.govlgcstandards.com

Structure

3D Structure

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-(1-ethoxynaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C14H14O2/c1-3-16-14-12(10(2)15)9-8-11-6-4-5-7-13(11)14/h4-9H,3H2,1-2H3 |

InChI Key |

YJMYVTFCFFDTCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC2=CC=CC=C21)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Ethoxynaphthalen 2 Yl Ethanone

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. pharmacy180.comamazonaws.comlibretexts.org For 1-(1-ethoxynaphthalen-2-yl)ethanone, the primary disconnections involve the ether and acetyl functionalities.

The most logical retrosynthetic steps are:

C-O Disconnection (Ether Bond): This disconnection breaks the bond between the naphthalene (B1677914) ring and the ethoxy group. This leads to two precursor molecules: 1-(1-hydroxynaphthalen-2-yl)ethanone and an ethylating agent (e.g., ethyl halide). This approach is based on the well-established Williamson ether synthesis. chegg.com

C-C Disconnection (Acetyl Group): This disconnection breaks the bond between the naphthalene ring and the acetyl group. This suggests a Friedel-Crafts acylation of 1-ethoxynaphthalene (B1581650) as a potential synthetic route.

A graphical representation of the retrosynthetic analysis is shown below:

Each of these retrosynthetic pathways suggests a corresponding forward synthetic strategy, which will be explored in the subsequent sections. The choice of the most viable route depends on factors such as the availability and cost of starting materials, reaction efficiency, and regioselectivity.

Exploration of Classical Acylation Routes to Naphthalene Derivatives

The introduction of an acetyl group onto a naphthalene ring is a classic example of a Friedel-Crafts acylation reaction. rsc.org This electrophilic aromatic substitution typically involves an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), and a Lewis acid catalyst, like aluminum chloride (AlCl₃). rsc.orggoogle.com

For the synthesis of this compound, the starting material would be 1-ethoxynaphthalene. The ethoxy group is an ortho-, para-directing group, meaning it will direct the incoming electrophile (the acetyl group) to the positions ortho and para to it. In the case of 1-ethoxynaphthalene, the C2 and C4 positions are ortho, and the C5 and C7 positions are para. The position of acylation is highly dependent on the reaction conditions, including the solvent and the concentration of the reactants.

The Friedel-Crafts acetylation of naphthalene itself has been shown to be a kinetically complex reaction, with the ratio of α to β isomers changing with reactant concentrations and reaction time. rsc.org Specifically, the α-acetylation has been reported to be second-order in the acylating reagent, while the β-acetylation is first-order. rsc.org This suggests that careful control of the reaction conditions is crucial to achieve the desired 2-acylation of 1-ethoxynaphthalene.

Table 1: Key Parameters in Friedel-Crafts Acylation of Naphthalene Derivatives

| Parameter | Influence on Reaction |

| Catalyst | Lewis acids like AlCl₃, ZnCl₂, or HF are commonly used. google.com The choice of catalyst can affect regioselectivity and reactivity. |

| Solvent | Solvents such as 1,2-dichloroethane (B1671644) or nitrobenzene (B124822) are often employed. google.com The solvent can influence the solubility of the reactants and the stability of the intermediates. |

| Temperature | Reaction temperature can significantly impact the isomer ratio. |

| Acylating Agent | Acetyl chloride and acetic anhydride are common choices. google.com |

Investigation of Etherification Strategies for Naphthalene Alcohols

An alternative and often more regioselective approach to synthesizing this compound is through the etherification of a pre-functionalized naphthalene alcohol. The Williamson ether synthesis is a widely used and reliable method for forming ethers. chegg.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. chegg.com

In this context, the synthesis would proceed as follows:

Starting Material: 1-(1-Hydroxynaphthalen-2-yl)ethanone. This precursor can be synthesized via the Fries rearrangement of 1-naphthyl acetate (B1210297) or through other established methods.

Deprotonation: The hydroxyl group of 1-(1-hydroxynaphthalen-2-yl)ethanone is deprotonated using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide.

Etherification: The resulting phenoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the target compound, this compound.

This method offers the advantage of unambiguous regiochemistry, as the acetyl and hydroxyl groups are already in the desired positions on the naphthalene ring.

Advanced Catalytic Approaches in Naphthalene Functionalization

Modern synthetic chemistry has seen the development of advanced catalytic methods for the functionalization of aromatic compounds, including naphthalenes. researchgate.netthieme-connect.com These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition metal-catalyzed cross-coupling reactions and C-H functionalization are at the forefront of these advanced strategies. thieme-connect.comresearchgate.net For instance, palladium-catalyzed reactions are widely used for the construction of C-C and C-O bonds. researchgate.net While direct C-H etherification of naphthalenes is a developing field, catalytic C-H activation followed by functionalization represents a powerful tool for introducing various substituents onto the naphthalene core. researchgate.netmdpi.com

Ruthenium-catalyzed remote C5-selective functionalization of naphthalene has been reported, highlighting the potential for catalyst control to override the inherent reactivity of the naphthalene ring. acs.org Although not directly applied to the synthesis of this compound, these advanced catalytic systems demonstrate the potential for developing novel and more efficient synthetic routes to polysubstituted naphthalenes. nih.govacs.org

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Advantages | Disadvantages |

| Classical Acylation | Utilizes readily available starting materials. | Can suffer from poor regioselectivity, leading to isomeric mixtures. google.com |

| Williamson Ether Synthesis | High regioselectivity. Generally high yielding. | Requires the synthesis of a pre-functionalized precursor. |

| Advanced Catalytic Methods | High efficiency and selectivity. Milder reaction conditions. | Catalysts can be expensive. May require specialized ligands and conditions. |

Considerations for Scalable and Sustainable Synthesis

For the industrial production of this compound, both scalability and sustainability are critical considerations. A scalable synthesis should be robust, reproducible, and safe to perform on a large scale. Sustainable synthesis, or "green chemistry," aims to minimize waste, use less hazardous materials, and improve energy efficiency.

The classical Friedel-Crafts acylation, while seemingly straightforward, presents several challenges for scalability. The use of stoichiometric amounts of Lewis acids like AlCl₃ generates significant amounts of acidic waste, which requires neutralization and disposal. Furthermore, the reaction can be highly exothermic and difficult to control on a large scale.

The development of heterogeneous catalysts for acylation and etherification reactions is a key area of research for improving the sustainability of these processes. Solid acid catalysts can replace corrosive and difficult-to-handle Lewis acids in Friedel-Crafts reactions, and they can be easily separated from the reaction mixture and reused. Similarly, supported catalysts for etherification can simplify product purification and catalyst recycling.

Ultimately, the choice of the most scalable and sustainable route will depend on a thorough process optimization, considering factors such as atom economy, energy consumption, and the environmental impact of all reagents and solvents used.

Spectroscopic Characterization and Structural Elucidation of 1 1 Ethoxynaphthalen 2 Yl Ethanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. emory.edu By analyzing the chemical shifts, signal multiplicities, and correlations, the exact structure of 1-(1-Ethoxynaphthalen-2-yl)ethanone can be pieced together.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy, acetyl, and naphthalenyl protons. The integration of these signals would confirm the number of protons in each unique chemical environment.

Ethoxy Group (-OCH₂CH₃): This group gives rise to two signals. A quartet, resulting from the methylene (B1212753) protons (-CH₂-) being split by the adjacent three methyl protons, is anticipated. A triplet is expected for the methyl protons (-CH₃), which are split by the two adjacent methylene protons. Based on data for the related compound 2-Ethoxynaphthalene, the quartet is expected around δ 4.1 ppm and the triplet around δ 1.4 ppm. chemicalbook.com

Acetyl Group (-COCH₃): The three protons of the acetyl methyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet in the spectrum.

Naphthalenyl Protons: The six protons attached to the naphthalene (B1677914) core will appear in the aromatic region of the spectrum, typically between δ 7.0 and δ 8.5 ppm. Their exact chemical shifts and splitting patterns (doublets, triplets, or multiplets) are influenced by their position relative to the electron-donating ethoxy group and the electron-withdrawing acetyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | Multiplet | 6H | Ar-H (Naphthalenyl) |

| ~4.1 | Quartet | 2H | -OCH₂ CH₃ |

| ~2.6 | Singlet | 3H | -COCH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 14 distinct carbon signals are expected, corresponding to the ten carbons of the naphthalene ring, the two carbons of the acetyl group, and the two carbons of the ethoxy group.

Carbonyl Carbon (C=O): The carbon of the ketone group is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 195-205 ppm. docbrown.info

Naphthalenyl Carbons: Ten signals are anticipated in the aromatic region (δ 100-160 ppm). The carbon atom directly bonded to the ethoxy group (C1) and the carbon bonded to the acetyl group (C2) will have their chemical shifts significantly influenced by these substituents. Based on data for 2-Ethoxynaphthalene, the carbon attached to the oxygen (C1 in the target molecule) is expected around δ 157 ppm. chemicalbook.com The other nine aromatic carbons will have shifts determined by their electronic environment.

Ethoxy Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) is expected around δ 63 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, appearing around δ 15 ppm. chemicalbook.com

Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | C =O (Ketone) |

| ~157 | C 1 (Naphthalene, C-O) |

| ~110-140 | 9 x C (Aromatic) |

| ~63 | -OCH₂ CH₃ |

| ~28 | -COCH₃ |

| ~15 | -OCH₂CH₃ |

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, key COSY cross-peaks would be observed between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also reveal couplings between adjacent protons on the naphthalene ring system, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. creative-biostructure.com An HSQC spectrum would show a cross-peak connecting the ¹H signal of the ethoxy methylene group to its ¹³C signal, the ethoxy methyl protons to their carbon, the acetyl methyl protons to their carbon, and each aromatic proton to its corresponding aromatic carbon.

A correlation from the acetyl methyl protons (-COCH₃ ) to the carbonyl carbon (C =O).

A correlation from the acetyl methyl protons to the C2 carbon of the naphthalene ring, confirming the position of the acetyl group.

Correlations from the methylene protons of the ethoxy group (-OCH₂ CH₃) to the C1 carbon of the naphthalene ring, confirming the position of the ethoxy group.

Table 3: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlation From | Correlation To | Significance |

| COSY | -OCH₂ CH₃ | -OCH₂CH₃ | Confirms ethoxy fragment |

| HSQC | -OCH₂ CH₃ | -OC H₂CH₃ | Assigns ethoxy ¹H and ¹³C signals |

| HMBC | -COCH₃ (¹H) | C 2 (Aromatic) & C =O (¹³C) | Positions acetyl group at C2 |

| HMBC | -OCH₂ CH₃ (¹H) | C 1 (Aromatic, ¹³C) | Positions ethoxy group at C1 |

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present. libretexts.org

The IR and Raman spectra of this compound would display characteristic absorption or scattering bands that correspond to specific bond vibrations.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the IR spectrum for the C=O stretch of the aryl ketone, typically appearing in the region of 1670-1690 cm⁻¹. This band is generally of medium to weak intensity in the Raman spectrum. researchgate.net

C-O-C (Ether) Stretches: The asymmetric C-O-C stretching vibration of the ethoxy group is expected to produce a strong IR absorption band around 1250 cm⁻¹. The symmetric stretch is often weaker and appears at a lower frequency.

Aromatic Rings (C=C and C-H): Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹.

Aliphatic C-H Stretches: The C-H stretching vibrations of the ethoxy and acetyl methyl groups are expected in the 2850-3000 cm⁻¹ region.

Table 4: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected IR Intensity | Expected Raman Intensity |

| >3000 | C-H Stretch | Aromatic | Medium | Medium |

| 2850-3000 | C-H Stretch | Aliphatic (Ethoxy, Acetyl) | Medium | Medium |

| ~1680 | C=O Stretch | Aryl Ketone | Strong | Weak |

| 1450-1600 | C=C Stretch | Aromatic Ring | Medium-Strong | Strong |

| ~1250 | C-O-C Stretch | Aryl Ether | Strong | Medium |

Infrared and Raman spectroscopy provide complementary information. Vibrations that cause a significant change in the dipole moment result in strong IR absorptions (e.g., C=O stretch), while vibrations that cause a large change in polarizability lead to strong Raman scattering (e.g., aromatic C=C stretches). libretexts.org

The precise frequencies of the vibrational modes can be subtly influenced by the molecular conformation, such as the rotational orientation (dihedral angle) of the acetyl and ethoxy groups relative to the plane of the naphthalene ring. For instance, the degree of conjugation between the carbonyl group and the aromatic ring can slightly shift the C=O stretching frequency. A comparative analysis of the IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into its structural features. The Raman spectrum of the related 2-naphthol (B1666908) shows strong bands for the ring vibrations, a feature also expected for this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Expected Molecular Mass:

The molecular formula for this compound is C₁₄H₁₄O₂. The calculated molecular weight and exact mass are presented in the table below.

| Property | Value |

| Molecular Weight | 214.26 g/mol |

| Exact Mass | 214.0994 Da |

The data in this table is calculated based on the molecular formula and has not been experimentally verified through mass spectrometry in the available literature.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the exact mass of the molecule. Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), the acetyl group (-COCH₃), or parts of these substituents, leading to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of a molecule is dictated by the electronic transitions that can occur upon absorption of ultraviolet or visible light. For aromatic ketones like this compound, these transitions primarily involve the π electrons of the naphthalene ring system and the non-bonding electrons of the carbonyl and ethoxy groups.

Specific experimental UV-Vis spectroscopic data, such as the absorption maxima (λmax) and molar absorptivity values for this compound, are not available in the surveyed literature. Generally, naphthalene derivatives exhibit strong absorptions in the UV region. The presence of the acetyl and ethoxy groups as auxochromes would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. The likely transitions would be π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl group.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The crystal structure of this compound has been determined from three-dimensional X-ray diffraction data. The compound crystallizes in the triclinic system. In the solid state, the molecules are held together primarily by weak van der Waals forces. The intermolecular contacts between atoms of neighboring molecules are reported to range from 3.56 Å to 4.00 Å.

A summary of the crystallographic data is presented in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.45 |

| b (Å) | 9.13 |

| c (Å) | 8.44 |

| α (°) | 98.8 |

| β (°) | 118.0 |

| γ (°) | 92.8 |

| Z | 2 |

This data is based on the crystallographic study by Gupta and Sahu (1972).

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

A Hirshfeld surface analysis for this compound has not been reported in the literature. However, to illustrate the utility of this technique, we can consider the analysis of a related acetylnaphthalene derivative, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. northeastern.edunih.govresearchgate.net For this molecule, Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from O···H/H···O (43.7%), H···H (31.0%), and C···H/H···C (8.5%) contacts. northeastern.edunih.govresearchgate.net The dnorm map for this related compound shows red spots indicating strong hydrogen-bonding interactions, which are crucial for the formation of the crystal lattice. northeastern.edunih.govresearchgate.net A similar analysis for this compound would be expected to highlight the importance of van der Waals forces, particularly C···H, H···H, and potentially weak C-H···O interactions, in the absence of strong hydrogen bond donors.

Computational Chemistry and Theoretical Investigations of 1 1 Ethoxynaphthalen 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules at the electronic level. However, no specific data from such calculations for 1-(1-Ethoxynaphthalen-2-yl)ethanone has been found in the public domain. The following sections outline the types of analyses that would be crucial in characterizing this compound.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

To understand the three-dimensional structure of this compound, geometry optimization using Density Functional Theory (DFT) or ab initio methods would be the first step. These calculations would determine the most stable arrangement of its atoms in space, providing key information on bond lengths, bond angles, and dihedral angles. Without experimental data, these theoretical predictions would serve as the foundational model for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, an FMO analysis would identify the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. An MEP map of this compound would reveal the electronegative and electropositive regions, offering clues about its interaction with other molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density and the nature of bonding within a molecule. It examines interactions between filled and unfilled orbitals, providing quantitative information about hyperconjugation and resonance effects. For this compound, NBO analysis would quantify the stability arising from electron delocalization within the naphthalene (B1677914) ring system and its interaction with the ethoxy and acetyl substituents.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods can also be used to predict the non-linear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. Calculations of polarizability and hyperpolarizability would indicate whether this compound has the potential to be an effective NLO material.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would reveal its conformational flexibility, showing how the ethoxy and acetyl groups rotate and interact with the naphthalene core. Furthermore, it would provide information on how solvent molecules arrange around the solute and influence its structure and dynamics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. While specific QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its behavior based on studies of structurally analogous compounds, such as other naphthalene derivatives and aromatic ketones.

The fundamental premise of QSPR is that the chemical structure, as encoded by various molecular descriptors, dictates the properties of a compound. These models are invaluable for predicting properties that are difficult or costly to measure experimentally, thereby accelerating materials science and drug discovery research.

Theoretical Framework for a QSPR Model of this compound

A hypothetical QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors can be broadly categorized as follows:

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters such as molecular surface area, volume, and shape indices. For instance, the solvent-accessible surface area would be crucial in predicting solubility.

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electronegative oxygen atoms in the ethoxy and acetyl groups would significantly influence these descriptors.

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability, which are often themselves predicted using simpler QSPR models.

Once a comprehensive set of descriptors is calculated, a statistical method is employed to build the QSPR model. Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms like Artificial Neural Networks (ANN). The goal is to create a statistically robust equation that can predict a specific property (the dependent variable) from the calculated descriptors (the independent variables).

Potential Predicted Properties and Relevant Descriptors

Based on QSPR studies of similar compounds, a model for this compound could predict a range of properties. The following tables illustrate hypothetical QSPR models for predicting two key properties: aqueous solubility and a hypothetical biological activity, such as antimicrobial potency.

Table 1: Hypothetical QSPR Model for Aqueous Solubility

This table outlines a potential QSPR model for predicting the aqueous solubility (logS) of this compound. The descriptors are chosen based on their known influence on solubility.

| Descriptor Category | Descriptor | Symbol | Hypothetical Value | Contribution to logS |

| Physicochemical | Octanol-Water Partition Coefficient | logP | 3.8 | Negative |

| Geometrical | Solvent-Accessible Surface Area | SASA | 350 Ų | Negative |

| Electronic | Dipole Moment | µ | 2.5 D | Positive |

| Topological | First-Order Molecular Connectivity | ¹χ | 5.2 | Negative |

The hypothetical model equation could take the form: logS = β₀ - β₁logP - β₂SASA + β₃µ - β₄¹χ

A higher logP and a larger surface area generally lead to lower aqueous solubility due to increased hydrophobicity. A higher dipole moment can enhance interactions with polar water molecules, increasing solubility. The molecular connectivity index reflects the size and branching of the molecule, which can also influence solubility.

Table 2: Hypothetical QSAR Model for Antimicrobial Activity

This table presents a hypothetical Quantitative Structure-Activity Relationship (QSAR) model for predicting the antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC) of this compound against a bacterial strain.

| Descriptor Category | Descriptor | Symbol | Hypothetical Value | Contribution to Activity (pMIC) |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital | E(LUMO) | -1.2 eV | Positive |

| Electronic | Partial Charge on Carbonyl Oxygen | q(O) | -0.45 e | Positive |

| Geometrical | Molecular Volume | Vm | 250 ų | Negative |

| Topological | Kier Shape Index (kappa 2) | κ₂ | 4.8 | Positive |

The hypothetical model equation could be represented as: pMIC = β₀ + β₁E(LUMO) + β₂q(O) - β₃Vm + β₄κ₂

A lower E(LUMO) can indicate a greater propensity to accept electrons, which can be important for interactions with biological targets. A more negative partial charge on the carbonyl oxygen could enhance hydrogen bonding with bacterial enzymes or proteins. A smaller molecular volume might allow for better penetration into the bacterial cell. The Kier shape index relates to the molecule's flexibility and shape, which can be critical for binding to a specific active site.

Research Findings from Analogous Systems

Studies on other naphthalene derivatives have demonstrated the utility of QSPR in predicting various properties. For instance, QSPR models have been successfully developed to predict the 13C NMR chemical shifts of monosubstituted naphthalenes using descriptors derived from 2D images and processed through PCA and ANN. acs.org In the realm of biological activity, QSAR studies on naphthalene derivatives have revealed that antimicrobial activity is often correlated with descriptors such as the partition coefficient (log P) and electronic parameters like the energy of the highest occupied molecular orbital (HOMO).

Similarly, QSPR models for aromatic ketones have been established to predict properties like acidity (pKa). nih.gov These models often rely on electronic descriptors that quantify the stability of the resulting enolate ion. Such findings underscore the feasibility and potential insights that could be gained from a dedicated QSPR study of this compound.

Chemical Reactivity and Transformation Pathways of 1 1 Ethoxynaphthalen 2 Yl Ethanone

Reactions Involving the Carbonyl Functionality

The acetyl group's carbonyl is a primary site for a variety of chemical reactions, typical of ketones. This functionality includes a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic, making it susceptible to both addition and condensation reactions.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group readily undergoes attack by nucleophiles in what is known as a 1,2-addition reaction. youtube.commasterorganicchemistry.com This process transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com The strength and nature of the nucleophile determine whether the addition is reversible or irreversible. masterorganicchemistry.com Strong nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithiums) lead to irreversible additions, forming new carbon-carbon bonds and tertiary alcohols upon workup. masterorganicchemistry.comyoutube.com Weaker nucleophiles, on the other hand, often participate in reversible additions. masterorganicchemistry.com

Furthermore, the acetyl group can participate in condensation reactions. For instance, in the presence of a base, it can react with aldehydes or other ketones in an aldol-type condensation. A notable transformation is the cyclocondensation with hydrazine (B178648) or its derivatives to form pyrazole (B372694) structures. nih.gov The reaction of a ketone with hydrazine is a well-established method for synthesizing pyrazoles, which are five-membered aromatic rings with two adjacent nitrogen atoms. nih.govnih.gov This type of reaction is a cornerstone in heterocyclic chemistry, providing access to a class of compounds with significant biological activities. nih.gov

Reduction and Oxidation Pathways

The carbonyl group of 1-(1-Ethoxynaphthalen-2-yl)ethanone can be readily reduced to a secondary alcohol, 1-(1-Ethoxynaphthalen-2-yl)ethanol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conversely, the ketone can undergo oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using peroxy acids or hydrogen peroxide. wiley-vch.de The migratory aptitude of the groups attached to the carbonyl carbon dictates the product outcome. In the case of this compound, the naphthyl group is more likely to migrate than the methyl group, which would result in the formation of 1-ethoxynaphthalen-2-yl acetate (B1210297). wiley-vch.de

Formation of Oximes and Other Nitrogen-Containing Derivatives

Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes. wikipedia.orgkhanacademy.org This condensation reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality. youtube.com The resulting product, this compound oxime, is a stable, crystalline solid in many cases. wikipedia.org This reaction is often used for the identification and characterization of ketones. wikipedia.org

Similarly, reaction with hydrazines (e.g., hydrazine, phenylhydrazine) yields the corresponding hydrazones. These reactions are fundamental in organic synthesis and can serve as precursors for other transformations, such as the Wolff-Kishner reduction or the synthesis of heterocyclic compounds like pyrazoles. nih.gov

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Core

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the ethoxy group and the acetyl group.

The ethoxy group (-OEt) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the acetyl group (-COCH₃) is a deactivating group and a meta-director because it withdraws electron density from the ring. wikipedia.org In substituted naphthalenes, substitution generally occurs more readily at the 1-position (α-position) than the 2-position (β-position) due to the greater stability of the carbocation intermediate formed during the reaction. libretexts.orgyoutube.com

For this compound, the ethoxy group at C1 strongly activates the ortho position (C2) and the para position (C4). The acetyl group at C2 deactivates the ring and directs incoming electrophiles to the meta positions (C4 and C7 relative to the acetyl group). The powerful activating effect of the ethoxy group generally dominates, making the C4 position the most probable site for electrophilic attack, as it is para to the activating ethoxy group and meta to the deactivating acetyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. youtube.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom. youtube.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). This reaction can be reversible depending on the conditions. youtube.com

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) can introduce an acyl or alkyl group. youtube.com

Modifications of the Ethoxy Group

The ethoxy group, being an ether, can be cleaved under harsh conditions. Typically, this is achieved by refluxing with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated, followed by attack of the halide ion on the ethyl group, leading to the formation of 1-(1-hydroxynaphthalen-2-yl)ethanone and ethyl halide.

Cycloaddition and Rearrangement Reactions

The structural features of this compound allow it to participate in several cycloaddition and rearrangement reactions.

Cycloaddition Reactions: Naphthalene derivatives can undergo photochemical [4+2] and [2+2] cycloaddition reactions. chemrxiv.orgresearchgate.net For instance, acyl naphthalenes have been shown to participate in visible-light-mediated dearomative [4+2] cycloaddition reactions to yield complex bicyclic scaffolds. chemrxiv.org While specific studies on this compound are not prevalent, the general reactivity of naphthyl ketones suggests its potential as a substrate in such transformations. researchgate.net

Rearrangement Reactions: Several classic rearrangement reactions are applicable to this ketone or its derivatives:

Willgerodt-Kindler Reaction: This reaction converts aryl alkyl ketones into the corresponding terminal amides or thioamides. wikipedia.orgmsu.edu When this compound is heated with sulfur and a secondary amine like morpholine (B109124) (the Kindler modification), it is expected to yield 2-(1-ethoxynaphthalen-2-yl)ethanethioic acid morpholide. msu.eduorganic-chemistry.orgresearchgate.net This reaction involves the remarkable migration of the carbonyl group to the terminal carbon of the alkyl chain. wikipedia.orgresearchgate.net

Beckmann Rearrangement: The oxime derived from this compound can undergo a Beckmann rearrangement upon treatment with an acid catalyst (e.g., H₂SO₄, PCl₅). masterorganicchemistry.comthermofisher.commsu.edu This reaction involves the migration of the group anti to the oxime's hydroxyl group, converting the ketoxime into an N-substituted amide. masterorganicchemistry.commsu.edu The expected product would be N-(1-ethoxynaphthalen-2-yl)acetamide.

Baeyer-Villiger Rearrangement: As mentioned in section 5.1.2, this oxidation reaction is also a type of rearrangement where an oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon, converting the ketone to an ester. wiley-vch.de

Information regarding this compound is currently unavailable.

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the chemical reactivity, transformation pathways, or derivatization for enhanced functionality of the compound this compound.

While information exists for structurally related naphthalen-containing ketones, a strict adherence to the requested subject, focusing solely on this compound, prevents the inclusion of data from these other compounds. Therefore, the generation of a detailed and scientifically accurate article on its derivatization, as per the provided outline, is not possible at this time due to the absence of specific source material.

Further research would be required to explore the chemical properties and potential applications of this compound and its derivatives.

Advanced Applications in Chemical Research and Materials Science

Role as a Synthetic Precursor in Organic Synthesis

The molecular architecture of 1-(1-Ethoxynaphthalen-2-yl)ethanone, featuring a reactive ketone and an electron-rich naphthalene (B1677914) system, positions it as a valuable, though underutilized, precursor in the synthesis of more complex molecular structures.

Building Block for Polycyclic Aromatic Hydrocarbons and Heterocycles

The naphthalene backbone of this compound serves as a foundational unit for the construction of larger polycyclic aromatic hydrocarbons (PAHs). The acetyl group provides a reactive handle for various carbon-carbon bond-forming reactions. For instance, intramolecular cyclization reactions, potentially acid-catalyzed, could lead to the formation of new fused ring systems. While direct experimental evidence for this specific ketone is scarce, related naphthalenic ketones are known to undergo such transformations. The presence of the ethoxy group can influence the regioselectivity of these cyclizations through its electronic and steric effects.

Furthermore, the ketone functionality is a gateway to a variety of heterocyclic systems. Condensation reactions with hydrazines or their derivatives could yield indazole-type structures. jmchemsci.comnih.gov Similarly, reactions with hydroxylamine (B1172632) could produce oximes, which can be further transformed into other heterocycles. nih.gov The synthesis of quinoline (B57606) derivatives from related acetophenone (B1666503) precursors through various synthetic strategies also suggests a potential pathway for creating novel heterocyclic compounds from this ethoxy-naphthalene ketone. rsc.org

Applications in Catalysis and Organocatalysis

The inherent functionalities of this compound lend themselves to potential applications in both metal-catalyzed and organocatalytic reactions.

Ligand Design for Metal-Catalyzed Reactions

The oxygen atom of the ethoxy group and the carbonyl oxygen of the acetyl group could potentially act as a bidentate ligand, chelating to a metal center. The design of effective ligands is crucial for the performance of metal catalysts in a wide range of chemical transformations. By modifying the naphthalene core or the ethyl group, a library of ligands based on this scaffold could be synthesized, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. These complexes could then be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation.

Organocatalytic Transformations Utilizing the Ketone Moiety

The ketone group is a key functional group in many organocatalytic reactions. For instance, it can be activated by a chiral amine to form an enamine, which can then participate in various asymmetric transformations. While research on the direct use of this compound as an organocatalyst is not available, the principles of enamine and iminium ion catalysis suggest its potential as a substrate in such reactions. The bulky naphthalene group could impart a high degree of stereocontrol in these transformations.

Advanced Materials Science Applications

The unique combination of a naphthalene chromophore and polar functional groups in this compound suggests its potential utility in the field of materials science, particularly in the development of functional organic materials.

The naphthalene ring system is known for its photophysical properties, including fluorescence. The substitution pattern on the naphthalene core can significantly influence these properties. For example, a structurally related compound, 1-(1-hydroxynaphthalen-2-yl)ethanone, has been shown to act as a molecular switch for the detection of copper (II) ions through fluorescence quenching. medcraveonline.com It is plausible that this compound or its derivatives could exhibit similar sensor-like behavior towards specific analytes. The ethoxy group, by altering the electron density of the naphthalene ring, would likely tune the emission and absorption characteristics of the molecule.

Furthermore, the incorporation of such molecules into polymers could lead to the development of materials with interesting optical or electronic properties. The synthesis of polymers containing naphthalenic units is an active area of research for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Integration into Functional Polymer Architectures

The incorporation of specific functional moieties into polymer chains is a key strategy for developing advanced materials with tailored properties. youtube.com The naphthalene ring system within this compound offers rigidity and desirable photophysical characteristics, making it a valuable building block for functional polymers. While direct polymerization of this specific ketone is not commonly reported, its derivatives can be incorporated into polymer backbones or as pendant groups.

One approach involves the modification of the ketone group to create a polymerizable monomer. For instance, the ketone can undergo reactions to introduce a vinyl or other polymerizable group, which can then participate in conventional polymerization techniques. The resulting polymers would benefit from the inherent properties of the naphthalene unit, such as high thermal stability and fluorescence. nih.gov

Another strategy is post-polymerization modification, where a pre-formed polymer with reactive sites is functionalized with this compound or a derivative thereof. youtube.com This method allows for precise control over the degree of functionalization and the final properties of the polymer. The ethoxy and acetyl groups on the naphthalene ring can also be chemically modified to tune the polymer's solubility, processability, and interactions with other materials.

The integration of such naphthalene-based units can lead to polymers with enhanced thermal resistance, specific optical properties for applications in coatings and specialty films, and defined charge-transport characteristics.

Development of Optoelectronic Materials

Naphthalene derivatives are well-known for their strong fluorescence and photostability, making them excellent candidates for organic electronic applications. analis.com.my The extended π-conjugated system of the naphthalene core in this compound is responsible for its absorption and emission of light, typically in the ultraviolet and visible regions of the electromagnetic spectrum. These properties are fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

The electronic properties of this compound can be tuned by modifying its chemical structure. The electron-donating ethoxy group and the electron-withdrawing acetyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic band gap is crucial for optimizing the performance of optoelectronic devices. rsc.org

For instance, in the context of OLEDs, the compound could potentially serve as a blue-light emitter or as a host material for other emissive dopants. In OPVs, naphthalene derivatives can be used as electron-donor or electron-acceptor materials, facilitating the crucial process of charge separation at the donor-acceptor interface. scbt.com The photophysical properties of related naphthalene-based systems have been extensively studied, providing a strong basis for the potential applications of this compound in this field.

| Property | Relevance in Optoelectronics | Potential Role of this compound |

| Strong Fluorescence | Essential for light emission in OLEDs. | Can act as an emissive layer or a fluorescent dopant. |

| Photostability | Determines the operational lifetime of devices. | The rigid naphthalene core contributes to high photostability. |

| Tunable Electronic Properties | Allows for optimization of device performance. | The ethoxy and acetyl groups allow for HOMO/LUMO level tuning. |

| Charge Transport | Facilitates the movement of charge carriers. | The π-conjugated system can support electron and/or hole transport. |

Contributions to Supramolecular Chemistry and Intermolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-organized, functional assemblies. tudelft.nl The structure of this compound contains several features that can participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and dipole-dipole interactions.

The planar naphthalene core is prone to π-π stacking interactions, which are a driving force for the self-assembly of aromatic molecules into ordered structures like columns or layers. The ketone and ethoxy groups can act as hydrogen bond acceptors, enabling the formation of specific hydrogen-bonding networks with complementary molecules. These interactions can be exploited to construct complex supramolecular architectures, including liquid crystals, gels, and molecular containers.

Recent research has highlighted the activation of ethers through dual chalcogen bonding (Se···π and Se···O interactions) in supramolecular catalysis. analis.com.my This suggests that the ether linkage in this compound could be a target for similar weak interaction-based catalysis, opening up new avenues for its application in controlled chemical transformations within a supramolecular environment. The ability to form predictable and stable supramolecular assemblies is crucial for the development of advanced materials with applications in sensing, catalysis, and drug delivery.

Biocatalytic Transformations and Biotransformation Studies

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The ketone group in this compound is a prime target for biocatalytic reduction to a chiral alcohol. This transformation is of significant interest as chiral alcohols are valuable building blocks in the pharmaceutical and fine chemical industries.

While specific studies on the biocatalytic reduction of this compound are not widely available, research on analogous compounds provides strong evidence for its feasibility. For example, the asymmetric bioreduction of 2-bromo-1-(naphthalen-2-yl)ethanone to the corresponding (S)-alcohol has been successfully achieved with high enantiomeric excess and conversion rates using whole-cell biocatalysts like Enterococcus faecium. researchgate.netmedcraveonline.com

These studies demonstrate that various microorganisms possess ketoreductases capable of acting on acetylnaphthalene derivatives. The reaction conditions, such as pH, temperature, and incubation time, can be optimized to achieve high yields and stereoselectivity. It is highly probable that a screening of different biocatalysts would identify enzymes capable of efficiently reducing this compound to either the (R)- or (S)-alcohol, depending on the enzyme's stereopreference.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion | Reference |

| 2-bromo-1-(naphthalen-2-yl)ethanone | Enterococcus faecium BY48 | (S)-2-bromo-1-(naphthalen-2-yl)ethanol | 99% | 100% | researchgate.net |

| 1-(benzo[d] researchgate.netmedcraveonline.comdioxol-5-yl)ethanone | Lactobacillus paracasei BD101 | (R)-1-(1,3-benzodioxol-5-yl)ethanol | >99% | >99% | medcraveonline.com |

The successful application of biocatalysis to closely related ketones strongly suggests that this compound is a promising substrate for similar enzymatic transformations, leading to the synthesis of valuable chiral synthons.

Development of Chemical Probes and Analytical Reagents

The fluorescent properties of the naphthalene moiety make this compound and its derivatives potential candidates for the development of chemical probes and analytical reagents. analis.com.my Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime) upon interaction with a specific analyte.

Naphthalene-based fluorescent probes have been developed for the detection of various species, including metal ions and small molecules. For instance, a simple 1-naphthol (B170400) derivative, 1-(1-hydroxynaphthalen-2-yl)ethanone, has been shown to act as a selective "turn-off" fluorescent sensor for Cu²⁺ ions. The quenching of fluorescence upon binding with the metal ion allows for its detection.

It is conceivable that this compound could be similarly employed or modified to create a selective chemosensor. The ketone and ethoxy groups can act as binding sites for specific analytes. The sensitivity and selectivity of such probes can be fine-tuned through chemical modifications of the naphthalene ring or the functional groups. The development of such probes is of great importance in environmental monitoring, biological imaging, and clinical diagnostics.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-(1-ethoxynaphthalen-2-yl)ethanone is foundational to its further study. While classical methods like Friedel-Crafts acylation of 1-ethoxynaphthalene (B1581650) can be envisaged, future research should focus on developing more efficient, selective, and sustainable synthetic strategies.

One promising avenue is the exploration of catalytic C-H activation . This modern synthetic tool could allow for the direct and regioselective introduction of the acetyl group onto the 1-ethoxynaphthalene scaffold, minimizing the need for pre-functionalized starting materials and reducing waste. Research in this area could focus on screening various transition metal catalysts (e.g., palladium, rhodium, ruthenium) and directing groups to achieve high yields and selectivity for the desired 2-position acylation. The development of three-component reactions involving 1-ethoxynaphthalene, an acetyl source, and a third component could lead to the modular synthesis of a diverse library of related multifunctional naphthalenes.

Furthermore, the development of "green" synthetic methodologies is crucial. This could involve using more environmentally benign solvents, developing catalyst-free reaction conditions, or employing mechanochemical approaches like ball milling to synthesize the target compound and its derivatives. For example, hydrothermal condensation techniques have been successfully used for the synthesis of other naphthalene (B1677914) derivatives and could be explored here.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | High atom economy, regioselectivity, reduced waste. | Catalyst and directing group screening, optimization of reaction conditions. |

| Modified Fries Rearrangement | Utilization of readily available starting materials. | milder catalysts, improved regioselectivity. |

| Green Chemistry Approaches | Reduced environmental impact, sustainability. | Use of benign solvents, catalyst-free methods, mechanochemistry. |

Advanced In Situ Spectroscopic Characterization

A thorough understanding of the formation and properties of this compound requires the application of advanced spectroscopic techniques. Future research should move beyond standard characterization and employ in situ methods to monitor reaction kinetics and identify transient intermediates.

In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be powerful tools for monitoring the progress of synthetic reactions in real-time. By tracking the appearance of the acetyl carbonyl stretch and the disappearance of reactant signals, researchers can gain valuable insights into reaction mechanisms and optimize conditions for higher yields and purity. For instance, in a Friedel-Crafts acylation, these techniques could help elucidate the role of the Lewis acid catalyst and the formation of the acylium ion intermediate.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques like COSY, HSQC, and HMBC, will be indispensable for the unambiguous structural elucidation of this compound and any synthesized derivatives. Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) could be employed to study intermolecular interactions and aggregation behavior in solution.

Time-resolved fluorescence and absorption spectroscopy could be used to investigate the excited-state dynamics of the molecule. The naphthalene core is known for its fluorescent properties, and understanding how the ethoxy and acetyl substituents modify these properties is crucial for developing applications in areas like fluorescent probes and sensors.

| Spectroscopic Technique | Information Gained | Future Research Application |

| In situ FTIR/Raman | Reaction kinetics, intermediate identification. | Optimization of synthetic routes, mechanistic studies. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structure determination. | Characterization of new derivatives. |

| Time-Resolved Spectroscopy | Excited-state dynamics, photophysical properties. | Development of fluorescent probes and materials. |

Deeper Computational and Theoretical Insights into Reactivity

Computational chemistry offers a powerful lens through which to understand the electronic structure, reactivity, and potential properties of this compound. Future theoretical studies can guide experimental work and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is critical for understanding its reactivity in electrophilic and nucleophilic reactions. DFT can also be used to model the transition states of potential synthetic reactions, providing insights into reaction mechanisms and helping to explain observed regioselectivity. For example, calculations can clarify why electrophilic substitution might be favored at a particular position on the naphthalene ring.

Time-dependent DFT (TD-DFT) calculations will be essential for predicting the molecule's UV-Vis absorption and emission spectra. By correlating theoretical predictions with experimental data, a deeper understanding of the electronic transitions and the influence of the ethoxy and acetyl groups on the photophysical properties can be achieved. This is particularly relevant for the design of new dyes and fluorescent materials.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its potential interactions with biological macromolecules, which is crucial for exploring its medicinal chemistry applications.

| Computational Method | Key Insights | Potential Impact on Research |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, reaction mechanisms. | Guiding synthetic strategies, predicting reactivity. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Designing new optical materials and probes. |

| Molecular Dynamics (MD) | Solvation effects, intermolecular interactions. | Exploring applications in biological systems. |

Exploration of Emerging Applications in Niche Chemical Fields

The unique combination of functional groups on the naphthalene scaffold of this compound suggests potential applications in several specialized areas of chemistry.

A significant area of exploration is in organic electronics . Naphthalene derivatives are known to be useful as semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). gatech.edu Future research could involve synthesizing polymers or small molecules incorporating the this compound unit and evaluating their charge transport properties and performance in electronic devices.

The fluorescent nature of the naphthalene core makes it a promising candidate for the development of fluorescent probes and chemical sensors . nih.govkfupm.edu.sanih.govrsc.org The ethoxy and acetyl groups can be modified to introduce specific recognition sites for ions or small molecules. For instance, the acetyl group could be derivatized to create a binding pocket for a target analyte, with the binding event leading to a change in the fluorescence signal. Such sensors could find applications in environmental monitoring or biological imaging. kfupm.edu.sa

In the realm of medicinal chemistry , naphthalene derivatives have a long history of biological activity, including antimicrobial and anticonvulsant properties. nih.govthepharmajournal.comijpsjournal.com The this compound scaffold could serve as a starting point for the synthesis of new drug candidates. The ethoxy and acetyl groups provide handles for further chemical modification to optimize pharmacological properties and explore a range of biological targets.

| Niche Field | Potential Application | Research Direction |

| Organic Electronics | Organic semiconductors for OLEDs and OFETs. gatech.edu | Synthesis of polymers and small molecules, device fabrication and testing. |

| Fluorescent Probes | Chemical sensors for ions and small molecules. nih.govkfupm.edu.sanih.govrsc.org | Derivatization to introduce recognition sites, photophysical studies. |

| Medicinal Chemistry | Scaffolds for new drug discovery. nih.govthepharmajournal.comijpsjournal.com | Synthesis of derivatives, biological activity screening. |

Interdisciplinary Research with Related Naphthalene Derivatives

The exploration of this compound and its derivatives can be significantly enriched through interdisciplinary collaborations.

In materials science , this compound could serve as a building block for the creation of novel functional materials. For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored porosity, catalytic activity, or sensing capabilities. The interaction of such materials with gases or small molecules could be a fruitful area of investigation.

Collaboration with chemical biologists could lead to the development of new tools for studying biological systems. For instance, fluorescently labeled derivatives of this compound could be used to visualize specific cellular components or processes. nih.gov The compound's potential as a photo-crosslinker or a tag for protein labeling could also be explored.

Finally, research at the intersection of supramolecular chemistry and photochemistry could uncover novel self-assembled structures with interesting photophysical properties. The ability of the naphthalene core to participate in π-π stacking interactions could be harnessed to create well-defined aggregates, and the influence of the ethoxy and acetyl groups on this assembly process would be a key area of study.

Q & A

Q. What are the optimal synthetic routes for 1-(1-Ethoxynaphthalen-2-yl)ethanone, and how do reaction conditions influence yield and purity?

The synthesis of ethoxynaphthalene derivatives typically involves Friedel-Crafts acylation or condensation reactions. For example, analogous compounds like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone are synthesized via modified Nencki methods, where naphthol derivatives are refluxed with acylating agents (e.g., acetyl chloride) in the presence of Lewis acids (e.g., ZnCl₂) . Ethanol or glacial acetic acid is often used as a solvent, with NaOH or KOH facilitating deprotonation . Key variables include temperature (80–120°C), solvent polarity, and catalyst loading, which directly affect reaction kinetics and byproduct formation. Purification via recrystallization (ethanol/ice mixtures) or column chromatography is critical for isolating high-purity products .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- 1H NMR : Expect signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons (δ 6.8–8.5 ppm for naphthalene). The acetyl group (C=O) appears as a singlet near δ 2.6 ppm for the ketone CH₃ .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ether stretch) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₄H₁₄O₂, exact mass 214.26 g/mol) .

Q. What safety protocols are essential when handling this compound in the lab?

While specific toxicity data for this compound may be limited, structurally similar naphthalene derivatives require precautions:

- Avoid inhalation or skin contact (use fume hoods, gloves, and lab coats) .

- Monitor for potential irritant effects (e.g., respiratory or dermal sensitization) and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the ethoxy group’s electron-donating effects may stabilize charge-transfer interactions .

- Molecular Docking : Screen against protein targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways or binding affinities. Software like AutoDock Vina can model interactions using crystallographic data .

Q. What strategies resolve contradictions in crystallographic data for ethoxynaphthalene derivatives?

- SHELX Refinement : Use SHELXL for high-resolution small-molecule refinement. For twinned crystals or poor data quality, adjust parameters like HKLF 5 in SHELXTL to account for anisotropic displacement .

- ORTEP Visualization : Generate thermal ellipsoid plots (via ORTEP-3) to identify disorder in ethoxy or acetyl groups, which may require constrained refinement .

Q. How does the electronic nature of substituents (e.g., ethoxy vs. hydroxyl) influence the photophysical properties of naphthalenone derivatives?

- Substituents alter conjugation: Ethoxy groups (σ ≈ -0.24) increase electron density on the naphthalene ring, shifting UV-Vis absorption maxima bathochromically compared to electron-withdrawing groups (e.g., nitro) .

- Fluorescence quenching studies in polar solvents (e.g., DMSO) can quantify excited-state interactions using Stern-Volmer plots .

Q. What mechanistic insights explain side reactions during Friedel-Crafts acylation of ethoxynaphthalenes?

- Competing pathways include over-acylation (due to excess acyl chloride) or ether cleavage (under strong acidic conditions). Kinetic studies (e.g., GC-MS monitoring) can identify intermediates like carbocation rearrangements .

- Catalytic alternatives (e.g., FeCl₃ vs. AlCl₃) may reduce side reactions by modulating Lewis acidity .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Naphthalenone Derivatives

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 80–120°C | Higher temps accelerate acylation but risk decomposition | |

| Solvent Polarity | Ethanol > DCM | Polar protic solvents enhance nucleophilicity of naphthol | |

| Catalyst Loading | 10–15 mol% ZnCl₂ | Excess catalyst promotes byproduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.